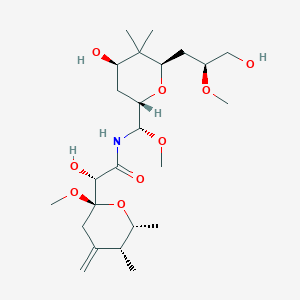

18-O-demethylpederin

Description

Contextualization within the Pederin (B1238746) Family of Natural Products

The pederin family encompasses a group of potent cytotoxic polyketides. frontiersin.org Pederin, the parent compound, was first extracted from beetles of the genus Paederus. frontiersin.orgresearchgate.net Other related compounds, such as theopederins, mycalamides, and onnamides, have been isolated from various marine sponges. frontiersin.org It is widely believed that these complex molecules are not produced by the host organisms themselves, but by symbiotic microbes. frontiersin.org

18-O-demethylpederin's structure is very similar to that of pederin. medchemexpress.com The primary structural distinction is the absence of a methyl group at the C-18 oxygen atom, resulting in a hydroxyl (-OH) group at this position instead of pederin's methoxy (B1213986) (-OCH₃) group. biorxiv.org This single methylation difference is a result of variations in the enzymatic tailoring steps during biosynthesis. biorxiv.org The isolation of this compound from a free-living bacterium that can be cultured in a laboratory was a pivotal discovery, suggesting a common ancestral gene cluster for the biosynthesis of this family of compounds. frontiersin.orgresearchgate.net

| Property | This compound | Pederin |

| Molecular Formula | C₂₄H₄₃NO₉ | C₂₅H₄₅NO₉ |

| Key Structural Feature | Hydroxyl group (-OH) at C-18 | Methoxy group (-OCH₃) at C-18 |

| Natural Source | Labrenzia sp. PHM005 (marine bacterium) frontiersin.orgnih.gov | Paederus beetles (via uncultivated symbiont) frontiersin.orgresearchgate.net |

Academic Significance and Research Interest in Polyketide Toxins

Polyketides are a structurally diverse class of natural products known for their wide array of pharmacological activities, including potent anticancer effects. encyclopedia.pubresearchgate.net The pederin family of compounds has long been a subject of biomedical interest due to their potent and selective bioactivities. frontiersin.org Pederin itself is recognized as a highly potent anticancer agent. nih.gov

The academic significance of this compound stems from several key factors:

Accessible Source: Its production by a cultivable bacterium, Labrenzia sp. PHM005, circumvents the supply issues associated with its analogues, which rely on extraction from host organisms or complex, multi-step chemical syntheses. frontiersin.org This enables the production of the compound through fermentation. nih.gov

Biosynthetic Insights: The availability of the producer organism has allowed for the sequencing of its complete genome. frontiersin.orgresearchgate.netnih.gov This led to the identification of the "lab" gene cluster, a 79-kb region that encodes the trans-AT mixed polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway responsible for producing this compound. frontiersin.orgresearchgate.net Studying this cluster provides a model to understand the biosynthesis of the entire pederin family. frontiersin.org

Bioengineering Potential: The ability to genetically manipulate Labrenzia sp. PHM005 opens the door to biosynthetic engineering. researchgate.net This creates opportunities to modify the biosynthetic pathway to produce novel, structurally diverse analogues and to overproduce these compounds for further pharmaceutical research and development. frontiersin.orgresearchgate.net

Overview of Research Trajectories for this compound

Research on this compound is advancing along several key trajectories, largely driven by the discovery of its biosynthetic origins.

Biosynthesis and Genetic Characterization: A primary research focus is the elucidation of the biosynthetic pathway. The complete genome of Labrenzia sp. PHM005 has been sequenced, and the gene cluster responsible for labrenzin (this compound) synthesis has been identified and shown to be active under laboratory culture conditions. frontiersin.orgnih.gov Genetic tools have been developed to manipulate the strain, and experiments have confirmed the role of the identified cluster in the compound's synthesis. researchgate.net

Bioengineering and Heterologous Expression: Knowledge of the biosynthetic pathway is being actively used to create new compounds. In a significant breakthrough, researchers successfully produced pederin via fermentation for the first time. nih.gov This was achieved by introducing the synthetic pedO gene, which codes for an O-methyltransferase from the pederin gene cluster, into the Labrenzia sp. PHM005 strain. biorxiv.orgnih.gov The expressed enzyme methylated the C18-OH group of this compound to produce pederin, demonstrating a powerful strategy for generating valuable natural products and their derivatives. biorxiv.orgnih.gov

Biological Activity and Antitumor Screening: There is continued interest in characterizing the biological activity of this compound. Studies have shown that it possesses potent anti-proliferative activity against a range of human cancer cell lines, validating the therapeutic interest in the pederin family. encyclopedia.pubmdpi.com This research helps to establish the compound's potential as a lead for anticancer drug development.

| Cell Line | Cancer Type |

| A549 | Human Lung Carcinoma encyclopedia.pubmdpi.com |

| HT-29 | Human Colon Adenocarcinoma encyclopedia.pubmdpi.com |

| MDA-MB-231 | Human Breast Adenocarcinoma encyclopedia.pubmdpi.com |

| PSN-1 | Human Pancreas Adenocarcinoma encyclopedia.pubmdpi.com |

Synthetic Chemistry: While biosynthetic and semi-synthetic approaches are currently at the forefront of research for this compound, total synthesis remains a viable trajectory for producing complex natural products. researchgate.net Chemical synthesis offers the potential to create analogues with structural modifications that are not accessible through biological pathways, which can be crucial for structure-activity relationship (SAR) studies. However, the discovery of a cultivable producer has made fermentation-based methods a more direct route for obtaining this compound and its close derivatives. frontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C24H43NO9 |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

(2S)-2-hydroxy-N-[(S)-[(2S,4R,6R)-4-hydroxy-6-[(2S)-3-hydroxy-2-methoxypropyl]-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |

InChI |

InChI=1S/C24H43NO9/c1-13-11-24(32-8,34-15(3)14(13)2)20(28)21(29)25-22(31-7)17-10-18(27)23(4,5)19(33-17)9-16(12-26)30-6/h14-20,22,26-28H,1,9-12H2,2-8H3,(H,25,29)/t14-,15-,16+,17+,18-,19-,20-,22+,24-/m1/s1 |

InChI Key |

RYMNJJUXEZDWPS-FQZCGRDXSA-N |

Isomeric SMILES |

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)C[C@@H](CO)OC)(C)C)O)OC)O)OC)C |

Canonical SMILES |

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(CO)OC)(C)C)O)OC)O)OC)C |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organisms of 18 O Demethylpederin

Historical Context of Pederin (B1238746) Family Discovery

The pederin family of compounds comprises a group of structurally related polyketides that have been isolated from a variety of terrestrial and marine organisms. nih.gov Pederin itself was first identified in the hemolymph of the rove beetle Paederus fuscipes. pnas.orghelsinki.fi Initially, it was believed that the beetles themselves were responsible for the production of these defensive toxins. helsinki.fi However, subsequent research revealed a more complex biosynthetic origin.

Groundbreaking studies involving the cloning of the pederin biosynthesis gene cluster (ped cluster) from the total DNA of P. fuscipes beetles provided the first direct evidence that these compounds are, in fact, produced by bacterial symbionts. pnas.orgfrontiersin.org This discovery shifted the focus of research towards the uncultured bacterial partners residing within these insects and other host organisms. The non-Mendelian inheritance of pederin production, where only females who harbor the symbiont can pass the trait to their offspring, further solidified the bacterial origin hypothesis. pnas.org These symbiotic bacteria, often belonging to the genus Pseudomonas, are responsible for synthesizing the potent chemical defense for their hosts. frontiersin.orgacs.orgresearchgate.net

The pederin family has since expanded to include over 30 molecules, such as theopederins, mycalamides, and onnamides, which have been isolated from various marine sponges. frontiersin.orgcsic.es The widespread occurrence of these structurally similar compounds in distantly related animals from diverse habitats points towards a horizontal transfer of the biosynthetic genes among bacteria. nih.gov

Identification of Labrenzia sp. PHM005 as a Producer of 18-O-Demethylpederin (Labrenzin)

A significant breakthrough in the study of the pederin family came with the isolation of a novel analog, this compound, also named labrenzin. frontiersin.orgbiorxiv.org This compound was discovered to be produced by the marine alphaproteobacterium Labrenzia sp. strain PHM005, which was isolated from marine sediment. csic.esnih.gov This was a landmark discovery as it represented the first instance of a pederin-like compound being produced by a free-living, culturable marine bacterium. nih.gov

The complete genome of Labrenzia sp. PHM005 was sequenced, revealing a circular chromosome of 6,167,349 base pairs and a circular plasmid of 19,450 base pairs. nih.govnih.gov Genomic analysis identified a 79-kb gene cluster, termed the lab cluster, responsible for the biosynthesis of labrenzin. nih.gov This cluster encodes a trans-AT mixed type polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway. frontiersin.orgnih.gov The ability to cultivate Labrenzia sp. PHM005 in the laboratory and the identification of its complete biosynthetic gene cluster have opened up new avenues for studying the biosynthesis of pederin-family compounds and for potentially producing these valuable molecules through fermentation. biorxiv.orgresearchgate.netbiorxiv.org

| Genomic Features of Labrenzia sp. PHM005 | |

| Chromosome Size | 6,167,349 bp |

| Plasmid Size | 19,450 bp |

| Labrenzin Biosynthetic Gene Cluster (lab cluster) Size | 79 kb |

| Biosynthetic Pathway Type | trans-AT mixed PKS/NRPS |

Comparative Analysis with Symbiotic Producers of Pederin and Related Compounds

The discovery of labrenzin production by a free-living bacterium prompted a comparative analysis with the known symbiotic producers of pederin. The lab gene cluster in Labrenzia sp. PHM005 shows significant homology to the ped gene cluster found in the uncultured bacterial symbiont of P. fuscipes. frontiersin.org

A key difference lies in the genetic organization. In the beetle's symbiont, the pederin genes are located on three separate genomic islands, suggesting a more fragmented and potentially less stable genetic arrangement. frontiersin.org In contrast, the labrenzin biosynthetic genes in Labrenzia sp. PHM005 are clustered together in a single locus, which may indicate a more recent horizontal gene transfer event. frontiersin.org

Another notable distinction is in the number of methyltransferase (MT) enzymes encoded by the respective clusters. The ped cluster contains three MTs, while the lab cluster in Labrenzia sp. PHM005 has only two. frontiersin.orgresearchgate.net This difference in the complement of tailoring enzymes directly accounts for the structural variation between pederin and this compound. Labrenzin lacks the O-methyl group at the C18-hydroxyl position, a modification that is catalyzed by the PedO methyltransferase in the pederin pathway. frontiersin.org This was confirmed when the heterologous expression of the pedO gene in Labrenzia sp. PHM005 resulted in the production of pederin. biorxiv.org

The discovery of pederin-like compound producers has expanded beyond symbiotic bacteria. For instance, a novel pederin analog called cusperin was identified in the free-living cyanobacterium Cuspidothrix issatschenkoi. acs.orgnih.govacs.org This finding further challenges the notion that pederin-type compounds are exclusively associated with symbiotic relationships and highlights the diverse ecological niches of their producing organisms. helsinki.finih.gov

| Compound | Producing Organism | Organism Type |

| Pederin | Pseudomonas sp. (symbiont) | Beetle endosymbiont |

| This compound (Labrenzin) | Labrenzia sp. PHM005 | Free-living marine bacterium |

| Theopederins | Bacterial symbionts | Marine sponge symbionts |

| Mycalamides | Bacterial symbionts | Marine sponge symbionts |

| Onnamides | Bacterial symbionts | Marine sponge symbionts |

| Cusperin | Cuspidothrix issatschenkoi | Free-living cyanobacterium |

Elucidation of the Biosynthetic Pathway of 18 O Demethylpederin

Genomic and Genetic Basis of the Labrenzin Gene Cluster (lab cluster)

The genetic blueprint for 18-O-demethylpederin synthesis is encoded within a specific gene cluster named the "labrenzin" or "lab" cluster. frontiersin.org Found in the genome of Labrenzia sp. PHM005, this cluster is responsible for producing the pederin (B1238746) analogue. nih.govnih.gov The entire genome of this bacterium consists of a circular chromosome and a circular plasmid. frontiersin.orgnih.gov

The lab gene cluster is a substantial 79-kb region of the genome. frontiersin.orgnih.gov Through genetic comparisons with related strains, the boundaries of this cluster have been determined. frontiersin.orgnih.gov Transcriptomic analysis has confirmed that all the genes within this cluster are expressed under standard laboratory culture conditions, indicating that the machinery for this compound production is actively transcribed. frontiersin.orgnih.govnih.gov The clustering of these biosynthetic genes suggests that they may have been acquired through horizontal gene transfer, a common phenomenon in bacteria. nih.gov

The biosynthesis of this compound is orchestrated by a sophisticated enzymatic assembly line known as a trans-Acyltransferase (trans-AT) Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) system. frontiersin.orgnih.govnih.gov This type of machinery is known for its modular nature, where different domains are responsible for specific catalytic steps in the construction of the molecule. nih.gov In trans-AT systems, the acyltransferase (AT) domain, which is responsible for selecting the building blocks (extender units) for the polyketide chain, is encoded as a separate, discrete enzyme that acts on all modules of the PKS. nih.gov This is in contrast to cis-AT systems where each module contains its own integrated AT domain.

The lab cluster in Labrenzia sp. PHM005 encodes for this mixed-type PKS/NRPS system, which is responsible for the synthesis of not only this compound but potentially also an onnamide (B1245255) analog. frontiersin.orgnih.govnih.gov The identification of the lab cluster as a trans-AT PKS system provides crucial insights into the mechanisms governing the assembly of this class of bioactive compounds. frontiersin.orgnih.govnih.gov

The lab gene cluster is comprised of a set of core genes that encode the primary PKS/NRPS proteins, along with a suite of auxiliary enzymes that perform essential tailoring reactions. frontiersin.orgnih.govnih.gov

The core of the biosynthetic machinery consists of three large, multidomain hybrid PKS/NRPS proteins:

PKS4 frontiersin.orgnih.govnih.gov

PKS/NRPS13 frontiersin.orgnih.govnih.gov

PKS/NRPS15 frontiersin.orgnih.govnih.gov

These proteins contain a series of modules, each responsible for one cycle of chain elongation and modification. frontiersin.orgnih.gov

In addition to these core synthases, the lab cluster contains genes for 16 auxiliary enzymes . frontiersin.orgnih.govnih.gov These enzymes are crucial for the post-PKS modifications that lead to the final structure of this compound. These tailoring enzymes include methyltransferases, oxidoreductases, and a cytochrome P450, which are involved in methylation and hydroxylation reactions. frontiersin.orgnih.gov

Table 1: Core Biosynthetic Genes of the lab Cluster

| Gene/Protein | Type | Putative Function |

|---|---|---|

| PKS4 | Hybrid PKS/NRPS | Core polyketide chain synthesis |

| PKS/NRPS13 | Hybrid PKS/NRPS | Core polyketide chain synthesis and peptide incorporation |

| PKS/NRPS15 | Hybrid PKS/NRPS | Core polyketide chain synthesis |

Characterization of trans-AT PKS/NRPS Biosynthetic Machinery

Enzymatic Steps and Post-PKS Modifications in this compound Synthesis

The assembly of this compound is a multi-step process involving the iterative action of the PKS/NRPS modules followed by a series of tailoring reactions. The core structure is built through the condensation of malonyl-CoA units by the modular PKS enzymes. This is followed by the incorporation of an amine group by the NRPS component, leading to the formation of an N-acyl aminal moiety.

A key difference between this compound and its close analog, pederin, lies in their methylation patterns. Pederin possesses four O-methyl groups, while this compound has only three, specifically lacking a methyl group at the C18-OH position. frontiersin.orgnih.gov This structural distinction is a direct result of the complement of methyltransferase (MT) enzymes encoded in their respective biosynthetic gene clusters.

The pederin (ped) gene cluster, found in the uncultivated bacterial symbiont of Paederus beetles, contains three MTs: PedA, PedE, and PedO. researchgate.netnih.gov In contrast, the lab cluster of Labrenzia sp. PHM005 contains only two MTs, MT6 (Lab6) and MT16 (Lab16). nih.govbiorxiv.org

MT6 (Lab6) is homologous to PedA. nih.govbiorxiv.org

MT16 (Lab16) is homologous to PedE. nih.gov

The crucial difference is the absence of a PedO homolog in the lab cluster. frontiersin.orgnih.gov In vitro experiments have demonstrated that the enzyme PedO is responsible for the regiospecific methylation of the C18-OH group in the biosynthesis of pederin. researchgate.netnih.govcsic.es The lack of a pedO gene in Labrenzia sp. PHM005 explains why it produces this compound instead of pederin. nih.gov This has been further confirmed by the heterologous expression of the pedO gene in Labrenzia sp. PHM005, which resulted in the production of pederin. nih.govcsic.es

It has been hypothesized that in the pederin pathway, either PedA or PedE might have a dual function, methylating two different hydroxyl groups, while PedO specifically targets the C18 position. nih.govresearchgate.net In the labrenzin pathway, it is suggested that MT16 may have a dual function analogous to PedE. nih.gov

The modular nature of the PKS/NRPS system allows for the prediction of biosynthetic intermediates based on the enzymatic domains present in each module. nih.gov The structure of these intermediates has been deduced from the specificity of the enzymatic domains within the PKS4, PKS/NRPS13, and PKS/NRPS15 proteins. nih.gov

Through analysis of culture extracts of Labrenzia sp. PHM005, particularly in experiments involving the expression of different methyltransferases, several intermediates have been identified. For instance, when the pedO gene was expressed, a compound identified as 17-O-demethylated labrenzin was detected as a significant peak, alongside labrenzin and the newly produced pederin. biorxiv.org This suggests that 17-O-demethylated labrenzin is a key intermediate in the pathway.

Table 2: Key Biosynthetic Intermediates and Related Compounds

| Compound | Description |

|---|---|

| This compound (Labrenzin) | The final product of the lab biosynthetic pathway. |

| Pederin | Produced when the pedO gene is heterologously expressed in Labrenzia sp. PHM005. nih.gov |

Role of Methyltransferases (MTs) in Pederin versus this compound Distinction (e.g., pedO)

Regulation of Biosynthesis and Metabolic Engineering Approaches

The production of this compound by Labrenzia sp. PHM005 can be influenced by culture conditions. The compound is detected in both rich (marine broth) and defined minimal media within the first 24 hours of growth. nih.gov The development of genetic tools for Labrenzia sp. PHM005 has been a significant breakthrough, enabling the manipulation of the lab cluster and the functional characterization of its genes. frontiersin.orgnih.gov

A site-directed mutant of Labrenzia sp. PHM005 was created that was unable to produce pederin, experimentally confirming the role of the lab cluster in its synthesis. frontiersin.orgnih.gov This work has paved the way for metabolic engineering approaches aimed at modifying and overproducing these potent anticancer compounds. frontiersin.orgnih.gov

The heterologous expression of the pedO methyltransferase from the pederin pathway into Labrenzia sp. PHM005 is a prime example of metabolic engineering. nih.govcsic.es This strategy successfully expanded the native labrenzin pathway to produce pederin, a compound previously only obtainable by extraction from beetles. nih.govcsic.es This achievement demonstrates the potential for producing pederin and other analogs through fermentation at an industrial scale. nih.gov Further optimization of the expression of the methyltransferase genes, such as lab6 and pedO, is being explored to increase the yield of pederin. nih.gov These metabolic engineering efforts not only deepen the understanding of the biosynthetic pathway but also provide a platform for the "a-la-carte" production of various tailored pederin-family polyketides. nih.gov

Transcriptomic Analyses of Biosynthesis Gene Expression

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, has been a pivotal tool in understanding the genes responsible for this compound synthesis. nih.gov By sequencing the complete genome of Labrenzia sp. PHM005, researchers identified a putative gene cluster, termed the lab cluster, responsible for the production of this compound, which they refer to as labrenzin. nih.govresearchgate.netnih.gov

This lab gene cluster spans a 79-kb region of the bacterial chromosome and is comprised of genes encoding a trans-AT mixed type polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. nih.govresearchgate.net Specifically, it includes three large genes that code for multidomain hybrid PKS/NRPS proteins (PKS4, PKS/NRPS13, and PKS/NRPS15) and an additional 16 genes for auxiliary enzymes involved in the biosynthetic process. nih.govresearchgate.netnih.gov

Crucially, transcriptomic analyses revealed that all the genes within the identified lab cluster are expressed at detectable levels under standard laboratory culture conditions. nih.govresearchgate.netnih.gov This finding is significant as it indicates that the biosynthetic pathway is active without the need for a specific inducer molecule, simplifying further study and potential production efforts. nih.govresearchgate.netnih.gov The expression of these genes provides strong evidence for their collective role in the synthesis of this compound.

Table 1: Key Genes in the this compound (lab) Biosynthetic Cluster

| Gene Category | Number of Genes | Examples/Function |

| PKS/NRPS Hybrid Proteins | 3 | PKS4, PKS/NRPS13, PKS/NRPS15 |

| Auxiliary Enzymes | 16 | Tailoring enzymes for modification |

Genetic Manipulation for Pathway Elucidation and Analog Production

The development of genetic tools to manipulate Labrenzia sp. PHM005 has been instrumental in confirming the function of the lab gene cluster and exploring the potential for creating novel analogs. nih.govfrontiersin.orgnih.gov

A key experiment involved the creation of a site-directed mutant of Labrenzia sp. PHM005. nih.govfrontiersin.orgnih.gov By specifically disrupting a gene within the lab cluster, researchers were able to generate a strain that could no longer produce this compound. nih.govfrontiersin.org This loss-of-function experiment provided the first direct experimental evidence that the identified lab cluster is indeed responsible for the biosynthesis of this pederin analog. nih.govfrontiersin.org

Furthermore, genetic manipulation has opened avenues for the production of new pederin derivatives. The biosynthetic gene cluster for pederin in the uncultivated bacterial symbiont of the Paederus beetle contains a gene, pedO, which encodes an O-methyltransferase responsible for methylating the C18-hydroxyl group. biorxiv.orgresearchgate.net This gene is absent in the lab cluster of Labrenzia sp. PHM005, which explains the production of the 18-O-demethylated version. biorxiv.orgresearchgate.net

In a significant advancement, researchers heterologously expressed a synthetic pedO gene in Labrenzia sp. PHM005. biorxiv.orgresearchgate.net This genetic modification successfully expanded the native biosynthetic pathway, leading to the production of pederin itself by the recombinant bacterial strain. biorxiv.org This demonstrated the feasibility of using Labrenzia sp. PHM005 as a chassis for the fermentative production of pederin and other engineered analogs. biorxiv.orgresearchgate.net This approach of combining and modifying biosynthetic pathways from different organisms holds considerable promise for generating novel compounds with potentially enhanced or altered biological activities.

Molecular and Cellular Mechanisms of Action of 18 O Demethylpederin

Investigation of Cellular Cytotoxicity Mechanisms

The cytotoxic properties of 18-O-demethylpederin are fundamental to its biological profile. Research has focused on quantifying its impact on cancer cells and elucidating the molecular processes that underpin its cell-killing capabilities.

This compound has demonstrated potent anti-proliferative activity against a variety of human cancer cell lines in research settings. mdpi.comnih.gov Studies have shown that this compound is effective at nanomolar concentrations, indicating significant biological potency. rsc.org Specifically, it has been reported to exhibit strong cytotoxic effects against four different human tumor cell lines: A549 (lung carcinoma), HT-29 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and PSN-1 (pancreas adenocarcinoma). mdpi.comnih.gov The growth inhibition (GI50) values for these cell lines were found to be in the range of 2.0 to 2.9 nM. rsc.org This potent activity highlights the compound's ability to effectively halt the proliferation of and reduce the viability of cancer cells in these models.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Reported Potency (GI₅₀) |

| A549 | Lung Carcinoma | 2.0 - 2.9 nM mdpi.comnih.govrsc.org |

| HT-29 | Colon Adenocarcinoma | 2.0 - 2.9 nM mdpi.comnih.govrsc.org |

| MDA-MB-231 | Breast Adenocarcinoma | 2.0 - 2.9 nM mdpi.comnih.gov |

| PSN-1 | Pancreas Adenocarcinoma | 2.0 - 2.9 nM mdpi.comnih.gov |

The molecular basis for the cytotoxicity of this compound is rooted in its ability to disrupt fundamental cellular processes essential for survival and replication. Like other members of the pederin (B1238746) family, its primary mechanism involves the arrest of macromolecular synthesis. By halting the production of essential proteins, the compound triggers a cascade of events that lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death). The inability of the cell to synthesize proteins required for mitosis and other vital functions ensures the cessation of cell division and proliferation. wikipedia.org

Effects on Cell Proliferation and Viability in Research Models

Elucidation of Molecular Targets and Pathways

Identifying the specific molecular targets and the pathways affected by this compound is crucial for a complete understanding of its mechanism. Research points towards a specific and highly disruptive interaction with the machinery of protein synthesis.

The central mechanism of action for this compound is the potent inhibition of protein synthesis. targetmol.com It exerts this effect by binding to ribosomes, the cellular organelles responsible for translating mRNA into proteins. This action effectively disrupts the translation process, leading to a global shutdown of protein production. The parent compound, pederin, is known to inhibit not only protein synthesis but also DNA synthesis, without significantly affecting RNA synthesis. wikipedia.org This dual inhibition of two critical macromolecular synthesis processes is a hallmark of the pederin family and is the primary driver of their potent cytotoxic and anti-proliferative effects.

The primary molecular target identified for this compound is the eukaryotic ribosome. The interaction is highly specific and leads to the inhibition of the translocation step in translation. While the ribosome is the key target, the downstream consequences are vast, affecting all cellular processes that depend on a continuous supply of new proteins. This includes cell cycle progression, DNA repair, and cellular signaling. The inhibition of protein synthesis can also induce stress responses and activate pathways leading to apoptosis. While the interaction with the ribosome is established, further detailed studies to identify other specific protein interactions are not extensively documented.

Inhibition of Macromolecular Synthesis (Protein and DNA Synthesis)

Comparative Mechanistic Studies with Pederin and Other Analogs

Comparing this compound with its parent compound, pederin, and other analogs provides valuable insight into structure-activity relationships. The key structural difference between this compound and pederin is the absence of a methyl group at the 18-O position. This modification is a result of its unique biosynthetic pathway in the producing bacterium, Labrenzia sp. PHM005, which lacks the specific PedO methyltransferase enzyme required for this methylation step. nih.govfrontiersin.org

Mechanistically, both compounds are understood to function similarly by inhibiting protein and DNA synthesis. wikipedia.org However, the structural change does appear to influence potency. For instance, in vitro experiments with mycalamide A, a closely related analog that also has a free C18-OH group, showed that enzymatic methylation of this position to create 18-O-methylmycalamide A led to an increase in cytotoxicity. researchgate.net This suggests that the 18-O-methyl group present in pederin may enhance binding to the ribosomal target or affect the molecule's stability or bioavailability.

When compared to other structurally distinct cytotoxic compounds from marine bacteria, the mechanism of this compound is highly specific. For example, haliamide, which shows moderate cytotoxicity, is a hybrid PKS/NRPS metabolite that lacks the pederin polyketide core. mdpi.com Similarly, tetra(indol-3-yl)ethenone operates via a different mechanism altogether. These comparisons underscore that while many natural products exhibit cytotoxicity, the pederin family, including this compound, does so through a well-defined and potent inhibition of protein synthesis.

Structure Activity Relationship Sar Studies of 18 O Demethylpederin and Its Analogs

Design Principles for SAR Investigations

The exploration of the SAR of 18-O-demethylpederin and its relatives, such as pederin (B1238746) and the mycalamides, is guided by several key principles. tdl.orgwgtn.ac.nz A primary strategy involves the synthesis of analogs with systematic modifications to specific regions of the molecule. This allows researchers to probe the importance of various functional groups and structural motifs.

Key design principles for SAR studies in this family of compounds include:

Analog Synthesis : The targeted synthesis of derivatives with altered functional groups, such as hydroxyls, methoxy (B1213986) groups, and side chains, is a cornerstone of these investigations. nih.gov This approach allows for a direct assessment of the contribution of each group to the compound's biological profile.

Bioactivity Mapping : By correlating the structural changes in synthetic analogs with their potency in standardized biological assays, researchers can map the "active" and "inactive" regions of the molecule. This often involves determining the concentration required for 50% inhibition (IC50 or GI50) against various cell lines. rsc.orgnih.gov

Computational Modeling : Molecular docking and other computational techniques are employed to predict how structural modifications might affect the binding of the compound to its biological target, which is often the ribosome. These in silico methods help to rationalize observed SAR data and guide the design of new, potentially more potent analogs.

A convergent and flexible synthetic strategy is often employed, allowing for the late-stage introduction of diversity, which facilitates the rapid generation of a library of analogs for comprehensive SAR studies. nih.govresearchgate.net

Impact of the 18-O-Methylation State on Biological Activity

A defining feature of this compound is the absence of a methyl group at the 18-O position, which is present in its close analog, pederin. This single structural difference has a profound impact on the compound's biological activity.

Studies have shown that this compound, also known as labrenzin, exhibits potent cytotoxic activity against a panel of human cancer cell lines. rsc.orgnih.gov However, research indicates that the methylation pattern, in general, can markedly increase the cytotoxic activity of pederin-type compounds. nih.gov For instance, the enzymatic methylation of the C18-OH group is a key step in the biosynthesis of the more potent pederin. nih.govresearchgate.net The gene pedO is responsible for this specific methylation. nih.govresearchgate.net

Interestingly, while pederin itself is highly cytotoxic, this compound has been reported in some contexts to have reduced or no cytotoxicity while retaining other biological activities like antibacterial and antiviral properties. researchgate.net This suggests that the 18-O-methylation state can uncouple different biological effects, a finding that is crucial for the development of analogs with more selective therapeutic profiles.

The table below summarizes the activity of pederin and this compound, highlighting the influence of the 18-O-methylation state.

| Compound Name | 18-O-Methylation Status | Reported Biological Activity |

| Pederin | Methylated | Potent cytotoxicity, insecticidal. researchgate.netnih.gov |

| This compound (Labrenzin) | Demethylated | Potent cytotoxicity against some cancer cell lines, but reported as non-cytotoxic in other studies; antibacterial and antiviral properties. rsc.orgnih.govresearchgate.net |

SAR of Core Polyketide Skeleton Modifications

The core structure of this compound consists of two interconnected tetrahydropyran (B127337) rings. Modifications to this central scaffold have provided significant insights into the structural requirements for biological activity.

The complex tricyclic ring system found in related compounds like the mycalamides and onnamides is not essential for high activity, as demonstrated by the potent cytotoxicity of pederin, which has a simpler monocyclic right half. researchgate.net This indicates that the core tetrahydropyran rings are a key pharmacophore.

Specific modifications to the core that have been investigated include:

C6 Methoxy Group : The methoxy group at the C6 position has been found to be essential for bioactivity. tdl.org Replacing it with other groups, such as an ethoxy group, or its removal, leads to a significant loss of potency. tdl.org

C10 Substituent : The presence of an alkoxy or hydroxy group at the C10 position is important for facilitating the molecule's rotation and subsequent binding to its target. researchgate.net The absence of any substituent at this position results in diminished activity. researchgate.net

N-Acyl Aminal : The N-acyl aminal linkage at C10 enhances potency but is not an absolute requirement for activity. researchgate.net

These findings underscore the sensitivity of the biological activity to even minor changes in the core polyketide skeleton.

SAR of Side Chain and Functional Group Variations

The side chain and various functional groups decorating the core skeleton of this compound and its analogs play a critical role in modulating their biological activity.

Key SAR findings related to the side chain and functional groups include:

C13 Methoxy Group : A methoxy group at the C13 position is favored over a hydroxyl group for maintaining high potency. researchgate.net

C15 Side Chain : The side chain at C15 can tolerate considerable variation with little impact on activity. researchgate.net

Pederic Acid Side Chain : In the broader pederin family, the cyclic pederate side chain is a common feature. tdl.org However, compounds like psymberin (B1248840), which lack this typical side chain and instead possess a dihydroisocoumarin moiety, still exhibit potent biological activity, suggesting that alternative side chains are permissible. nih.govresearchgate.net

Terminal Functional Groups : The nature of the terminal functional groups can significantly influence activity. For instance, the presence of a terminal guanidine (B92328) and a cyclic hemiacetal linker has been highlighted as important for the activity of some pederin-based marine compounds. nih.gov

The table below presents a selection of pederin analogs with different side chain and functional group modifications and their reported activities.

| Compound | Key Modification | Reported Activity |

| Mycalamide A | Different side chain from pederin | Potent cytotoxicity and antiviral activity. nih.gov |

| Psymberin | Dihydroisocoumarin side chain, lacks cyclic pederate side chain | Potent cytotoxicity. nih.govresearchgate.net |

| 18-O-methylmycalamide A | Methylated C18-OH of mycalamide A | Increased cytotoxicity compared to mycalamide A. researchgate.net |

Computational Approaches and Molecular Modeling in SAR

Computational modeling and molecular docking have become indispensable tools in the SAR studies of the pederin family of compounds. These methods provide insights into the binding interactions between the ligands and their biological target, the ribosome, at a molecular level. researchgate.net

Molecular docking simulations have been used to:

Predict Binding Modes : Identify the likely binding orientation of different analogs within the ribosomal binding pocket. nih.gov

Rationalize SAR Data : Explain why certain structural modifications lead to increased or decreased activity based on their predicted interactions with key residues in the binding site. nih.gov

Guide Analog Design : Propose new structural modifications that could enhance binding affinity and, consequently, biological potency. researchgate.net

Analytical and Characterization Methodologies in 18 O Demethylpederin Research

Spectroscopic Techniques for Structural Elucidation of Synthetic and Biosynthetic Products

The definitive identification of 18-O-demethylpederin, and related pederin-family compounds, is accomplished through a suite of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complex structure of polyketides like this compound. chemrxiv.org One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the carbon and proton framework of the molecule. d-nb.info For instance, in the analysis of similar complex natural products, 2D-J-resolved and HSQC spectra have been used to identify specific proton and carbon signals and their correlations, which is essential for assigning the chemical structure. mdpi.com

Mass spectrometry (MS) is another indispensable tool, often used in conjunction with chromatography, to determine the molecular weight and elemental composition of the compound. scribd.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the calculation of the molecular formula. helsinki.fi Tandem mass spectrometry (MS/MS) experiments, where the molecule is fragmented, reveal characteristic patterns that help to piece together its structural components. helsinki.ficsic.es For example, in the analysis of pederin (B1238746) analogues, specific fragmentation patterns, such as the loss of a methanol (B129727) group or a substituted tetrahydropyran (B127337) moiety, are indicative of the core structure. helsinki.fi

The combination of NMR and MS provides complementary data that, when analyzed together, allows for the unambiguous structural elucidation of compounds like this compound. ebi.ac.uknih.gov This integrated approach is critical for confirming the identity of both synthetically derived molecules and those produced through biosynthetic pathways. researchgate.net

Chromatographic Methods for Isolation and Purity Assessment (e.g., HPLC/MS for production analysis)

Chromatographic techniques are fundamental for the isolation of this compound from complex mixtures, such as bacterial fermentation broths, and for assessing the purity of the isolated compound. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for both analytical and preparative-scale separations. d-nb.infodoi.org

In the context of production analysis, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique for identifying and quantifying pederin analogues in culture extracts. biorxiv.orgmeasurlabs.com This method allows for the separation of different compounds in a mixture based on their chemical properties, followed by their detection and identification based on their mass-to-charge ratio. csic.esbiorxiv.org For example, a study on the production of pederin and its analogues in Labrenzia sp. utilized HPLC-MS to analyze culture extracts, successfully identifying different intermediates based on their retention times and mass spectra. csic.esbiorxiv.org

The purity of an isolated compound is often assessed using HPLC with a photodiode array (PDA) detector, which can detect the presence of co-eluting impurities by analyzing the UV-Vis spectra across a chromatographic peak. sepscience.com However, for a more definitive purity assessment, LC-MS is preferred as it can detect impurities based on mass differences, offering higher sensitivity, especially for low-level contaminants. sepscience.com The development and validation of HPLC methods are crucial to ensure they are suitable for their intended purpose, such as determining chemical purity.

Table 1: HPLC-MS Parameters for Pederin Analogue Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Mobile Phase | Gradient of acetonitrile (B52724) and water | biorxiv.org |

| Flow Rate | 500 µL/min | biorxiv.org |

| Detection | Mass spectrometry (MS) | csic.esbiorxiv.org |

| Ionization Mode | Electrospray Ionization (ESI) | csic.es |

Biological Assays for Activity Evaluation in Research Contexts (e.g., in vitro cell-based assays)

To evaluate the biological activity of this compound, a variety of in vitro cell-based assays are employed. These assays are essential for determining the compound's effects on living cells, particularly its potential cytotoxic or anti-proliferative properties. kosheeka.com

Cytotoxicity assays are a primary tool in this evaluation, measuring the degree to which a substance is toxic to cells. kosheeka.com Common methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the neutral red uptake (NRU) assay. nih.govresearchgate.net These assays involve exposing cultured cells to the compound of interest at various concentrations and then quantifying the number of viable cells. kosheeka.com The results are often expressed as an IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. researchgate.net

For pederin analogues, these assays are typically performed using a panel of cancer cell lines to assess their anti-tumor potential. Research has indicated that while pederin is a potent cytotoxin, modifications to its structure, as seen in this compound, can significantly alter its biological activity. It has been reported that this compound showed no cytotoxic effects against several cancer cell lines at the tested concentrations. The selection of appropriate cell lines and assay methods is critical for obtaining meaningful and reproducible data on the compound's biological activity. pmda.go.jpipqpubs.com These in vitro tests are a crucial first step in the drug discovery process, providing valuable information before any potential in vivo studies are considered. nih.gov

Table 2: Common In Vitro Cytotoxicity Assays

| Assay | Principle | Reference |

|---|---|---|

| MTT Assay | Measures the metabolic activity of cells, where viable cells convert MTT into a colored formazan (B1609692) product. | nih.govresearchgate.net |

| Neutral Red Uptake (NRU) Assay | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. | nih.gov |

| Propidium Iodide (PI) Staining | A fluorescent dye that stains the DNA of cells with compromised membranes, indicating cell death. | kosheeka.comnih.gov |

| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells are stained. | kosheeka.com |

Future Perspectives and Research Challenges in 18 O Demethylpederin Studies

Advancements in Biosynthetic Pathway Engineering for Enhanced Production

A major obstacle in the development of 18-O-demethylpederin and its analogs is the limited supply from natural sources. While originally discovered in the marine bacterium Labrenzia sp. PHM005, large-scale fermentation is not yet a viable solution for commercial production. nih.govbiorxiv.orgfrontiersin.org The producing organism is a free-living alphaproteobacterium, and the biosynthetic gene cluster responsible for this compound, also known as labrenzin, has been identified. biorxiv.orgfrontiersin.org This discovery opens the door to biosynthetic pathway engineering to enhance production yields.

Future research will likely focus on the following strategies:

Heterologous Expression: A significant breakthrough has been the identification of the "lab" gene cluster, which encodes a trans-AT mixed type polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway. biorxiv.orgfrontiersin.org Transferring this entire gene cluster into a more easily culturable and genetically tractable host, such as Escherichia coli or a fast-growing Streptomyces species, is a primary goal. nih.govresearchgate.net This approach has been successfully used for other complex natural products and could provide a sustainable and scalable production platform. nih.gov

Metabolic Engineering of the Native Producer: Optimizing the native producer, Labrenzia sp. PHM005, is another promising avenue. This involves identifying and overcoming metabolic bottlenecks in the biosynthetic pathway. biorxiv.orgfrontiersin.org Techniques such as overexpressing key enzymes, deleting competing pathways, and optimizing fermentation conditions can significantly boost the production of this compound. biorxiv.orgscispace.com

Pathway Expansion and Diversification: The modular nature of PKS/NRPS systems allows for combinatorial biosynthesis. By expressing tailoring enzymes from other pathways, such as the methyltransferases from the pederin (B1238746) gene cluster found in the uncultured symbiont of Paederus beetles, it may be possible to produce novel and more potent analogs. biorxiv.orgresearchgate.netcsic.es For instance, the heterologous expression of the pedO methyltransferase gene in Labrenzia sp. PHM005 has already been shown to convert this compound into pederin. biorxiv.orgresearchgate.net

Development of Novel Synthetic Strategies for Complex Analogs

The complex stereochemistry of this compound presents a formidable challenge for total synthesis. However, chemical synthesis offers the unparalleled advantage of creating analogs with precise modifications that are not easily accessible through biosynthetic methods. These analogs are crucial for structure-activity relationship (SAR) studies and for fine-tuning the compound's pharmacological properties.

Key challenges and future directions in this area include:

Convergent and Efficient Synthetic Routes: Developing more convergent and shorter synthetic routes is essential for producing sufficient quantities of this compound and its analogs for extensive biological testing. nih.gov Late-stage diversification strategies, where key structural motifs are introduced at the end of the synthesis, are particularly valuable for rapidly generating a library of analogs. nih.gov

Stereoselective Synthesis: The molecule possesses multiple chiral centers, and controlling their stereochemistry is a critical aspect of any synthetic effort. The development of novel stereoselective reactions and strategies will be instrumental in achieving efficient and high-yielding syntheses.

Synthesis of Targeted Analogs: Future synthetic efforts will be guided by a deeper understanding of the molecule's interaction with its biological targets. This will enable the rational design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic profiles. For example, modifications to the side chain and the tetrahydropyran (B127337) rings could lead to compounds with enhanced antitumor activity or reduced toxicity. nih.govnih.gov

Deeper Understanding of Molecular Targets and Regulatory Networks

While it is known that pederin-family compounds, including this compound, are potent inhibitors of protein synthesis, the precise molecular interactions and downstream effects are not fully elucidated. oup.comwikipedia.org A comprehensive understanding of its mechanism of action is vital for its development as a therapeutic agent.

Future research should address:

Identification of Primary and Secondary Targets: Pederin has been shown to bind to the 60S ribosomal subunit, thereby blocking protein translation. nih.govnih.govtandfonline.comtandfonline.com However, it is possible that this compound interacts with other cellular components. Identifying these secondary targets is crucial for understanding its full spectrum of biological activities and potential off-target effects.

Structural Biology of Target Interactions: Obtaining high-resolution crystal structures of this compound bound to its target(s) would provide invaluable insights into the specific molecular interactions. This information would be instrumental in the rational design of more potent and selective analogs.

Elucidation of Downstream Signaling Pathways: Inhibition of protein synthesis triggers a cascade of cellular responses, including cell cycle arrest and apoptosis. oup.com Mapping the specific signaling pathways and regulatory networks that are perturbed by this compound will provide a more complete picture of its cellular effects and may reveal new therapeutic opportunities.

Exploration of Unconventional Biological Activities in Research Models

The primary focus of research on this compound has been its potent antiproliferative activity against various cancer cell lines, including human lung carcinoma, colon adenocarcinoma, breast adenocarcinoma, and pancreas adenocarcinoma. nih.govnih.gov However, its broad biological activity profile suggests that it may have therapeutic potential in other areas as well.

Future research should explore:

Antiviral and Antibacterial Potential: Preliminary studies suggest that pederin and its analogs possess antiviral and antibacterial properties. Given the urgent need for new antimicrobial agents, a systematic evaluation of this compound against a broad panel of bacterial and viral pathogens is warranted.

Immunomodulatory Effects: The ability of this compound to induce apoptosis in cancer cells suggests that it may also modulate the immune system. Investigating its effects on immune cells and its potential as an immunomodulatory agent could open up new avenues for its therapeutic application, particularly in the context of cancer immunotherapy.

Novel Research Models: The use of advanced research models, such as 3D organoids and patient-derived xenografts, will be crucial for evaluating the efficacy of this compound in a more physiologically relevant context. These models can provide more accurate predictions of its in vivo activity and help to identify patient populations that are most likely to respond to treatment.

Integration of Omics Technologies for Comprehensive Analysis

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools for a systems-level understanding of the biological effects of this compound.

The integration of these technologies will be critical for:

Q & A

Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound analogs?

- Answer : SAR approaches include:

- Analog synthesis : Modify functional groups (e.g., hydroxyl, methyl) .

- Bioactivity mapping : Correlate structural changes with potency in standardized assays .

- Computational modeling : Molecular docking to predict target binding .

Data Presentation Guidelines

- Tables : Include IC50 values, purity data, and spectral assignments (e.g., NMR shifts) .

- Figures : Dose-response curves, chromatograms, and mechanistic schematics .

- Supplemental Data : Raw spectral files, crystallographic CIFs, and extended dose-response tables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.